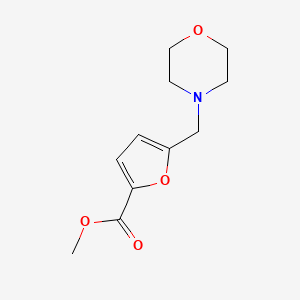
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a fascinating organic molecule with various potential applications. Its unique structure, featuring both a pyrimidine ring and a fluorobenzyl moiety, makes it an attractive candidate for numerous scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. Here's a simplified version of one potential route:
Synthesis of pyrimidine core: Starting from readily available compounds like acetylacetone and guanidine, the pyrimidine ring is formed through condensation and cyclization reactions under acidic or basic conditions.
Functional group modification: Introduction of the amino, oxo, and dimethyl substituents to the pyrimidine core is achieved using specific reagents and catalysts.
Coupling with 4-fluorobenzylamine: The final step involves the acylation reaction between the pyrimidine derivative and 4-fluorobenzylamine in the presence of a coupling agent like EDC or DCC.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be optimized for scalability and cost-effectiveness. This might involve:
Continuous flow chemistry for better control and efficiency.
Use of microwave-assisted synthesis to reduce reaction times.
Implementation of catalytic processes to minimize waste and improve yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to further oxidation of the dimethyl or amino groups.
Reduction: Reducing agents can modify the oxo group or other electrophilic sites.
Substitution: Halogenation, alkylation, or acylation reactions can occur on the pyrimidine or benzyl rings.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Halogenating agents like NBS, alkylating agents like methyl iodide.
Major Products Formed: The major products will depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce new functional groups onto the molecule.
Applications De Recherche Scientifique
Chemistry:
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can serve as a building block for more complex molecules.
Used in the development of new synthetic methodologies and reaction mechanisms.
May act as a probe for exploring biological pathways involving pyrimidine derivatives.
The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Potential use as an anticancer or antiviral agent due to its interaction with cellular targets.
Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit or modify biological processes. The fluorobenzyl moiety adds specificity and enhances binding affinity, making it a potent agent in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide: Lacks the fluorine atom, which may reduce its potency and specificity.
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide: Substituting fluorine with chlorine can alter the compound's reactivity and biological activity.
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide: Introduction of a methyl group instead of fluorine may affect the compound's pharmacokinetics.
The presence of the fluorine atom enhances the compound's lipophilicity, increasing its ability to cross cell membranes.
The combination of the pyrimidine ring and fluorobenzyl group provides a unique scaffold for drug design and development.
This detailed analysis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide showcases its potential and significance across various fields. Whether it's for synthetic chemistry, biological studies, medical research, or industrial applications, this compound holds promise for future discoveries and innovations.
Propriétés
IUPAC Name |
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c1-9-10(2)19-15(17)20(14(9)22)8-13(21)18-7-11-3-5-12(16)6-4-11/h3-6H,7-8H2,1-2H3,(H2,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKABGXSCIPNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=C(C=C2)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2891838.png)


![4-(6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2891845.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891847.png)

![N-(4-ethoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2891849.png)




![1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2891855.png)
![(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl benzoate](/img/structure/B2891856.png)
![1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2891858.png)
